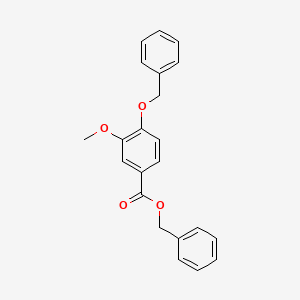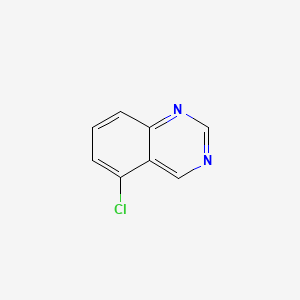
5-Chloroquinazoline
Vue d'ensemble
Description
5-Chloroquinazoline is a derivative of quinazoline, a class of organic compounds that are part of the heterocyclic fused rings . Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Molecular Structure Analysis
The molecular formula of this compound is C8H5ClN2 . It has a molecular weight of 164.59 g/mol . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Chemical Reactions Analysis
Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 164.59 g/mol . Its molecular formula is C8H5ClN2 . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .Applications De Recherche Scientifique
Chimie médicinale : Inhibition multi-kinase
Les dérivés de la 5-chloroquinazoline ont été identifiés comme de puissants inhibiteurs multi-kinases, présentant une activité antiproliférative cellulaire efficace contre plusieurs lignées cellulaires cancéreuses . Cette application est cruciale dans le développement de thérapies contre le cancer.
Amélioration de l'immunothérapie
Dans le contexte du cancer de la vessie (NMIBC), les dérivés de la this compound sont utilisés pour améliorer la réponse immunitaire chez les patients, souvent appliqués en conjonction avec l'immunothérapie .
Action antiproliférative
Des études ont montré que les conjugués de 2-aryl-4-chloroquinazoline présentent une action antiproliférative contre diverses lignées cellulaires, notamment les cellules Caco-2, C3A, MCF-7 et HeLa . Cela suggère un potentiel pour ces composés dans le développement de traitements pour les maladies prolifératives.
Développement de médicaments : Composés de tête
La diversification pharmacologique des hybrides de quinazoline est un domaine de recherche active. Ces composés servent de composés de tête en chimie médicinale, aidant le processus de développement de médicaments en présentant diverses activités pharmacologiques .
Applications analgésiques et anti-inflammatoires
Les quinazolines, y compris la this compound, sont explorées pour leurs propriétés analgésiques et anti-inflammatoires. Cette recherche comprend la conception de médicaments, des études de relation structure-activité et des investigations sur le mode d'action .
Science des matériaux : Synthèse de quinazolines substituées par des groupes aryles
La réaction de couplage croisé de Suzuki-Miyaura est utilisée pour la synthèse de quinazolinones et de quinazolines substituées par des groupes aryles et arylvinyles, qui ont des applications potentielles en science des matériaux .
Mécanisme D'action
Target of Action
5-Chloroquinazoline, a derivative of quinazoline, is known to have antitumor properties . The primary targets of this compound are cancer cells, specifically those found in bladder cancer . It has been observed that quinazoline derivatives, such as this compound, have antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells .
Mode of Action
The mode of action of this compound involves its interaction with specific molecular pathways within the target cells . It is suggested that this compound acts by binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption leads to the inhibition of specific cellular processes, which is crucial for its antitumor activity .
Biochemical Pathways
This compound affects the downstream signaling pathways of receptor tyrosine kinases (RTKs), which are closely related to the occurrence of tumors . These pathways can induce several oncogenic effects, including enhancing cell proliferation, aberrant differentiation, malignant transformation, and migration in solid tumor cells . By inhibiting the activity of the receptors, this compound can block these downstream signaling pathways of growth factors, effectively inhibiting the growth of tumors .
Pharmacokinetics
For instance, chloroquine, a related compound, is known to have a large volume of distribution (200 to 800 L/kg) and a terminal elimination half-life of 1 to 2 months . It is also known that chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver
Result of Action
The primary result of this compound’s action is its antiproliferative effect on cancer cells . By disrupting the catalytic activity of certain enzymes within these cells, this compound inhibits specific cellular processes, leading to a decrease in tumor growth .
Orientations Futures
Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . Bacterial energy metabolism has also become a promising target for next-generation tuberculosis chemotherapy .
Analyse Biochimique
Biochemical Properties
5-Chloroquinazoline, like other quinazoline derivatives, is believed to interact with various enzymes, proteins, and other biomoleculesQuinazoline derivatives have been shown to inhibit certain enzymes, disrupt catalytic activity , and exhibit a broad spectrum of biological activities .
Cellular Effects
The cellular effects of this compound are not well-studied. Quinazoline derivatives have been shown to affect various types of cells and cellular processes. For example, they have demonstrated anticancer properties by inhibiting cell proliferation . They also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on 4-chloroquinazolines showed that microwave-mediated N-arylation in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Short-chain fatty acids (SCFAs) are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
The distribution of pharmaceutical products is an important activity in the integrated supply-chain management of these products .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Propriétés
IUPAC Name |
5-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNQWWHXMVWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617816 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-90-3 | |
| Record name | 5-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


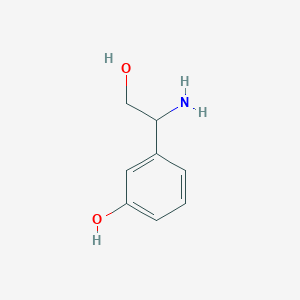
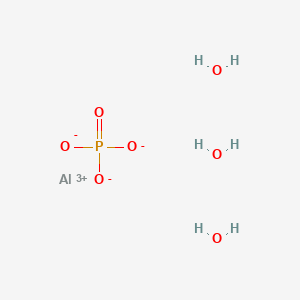
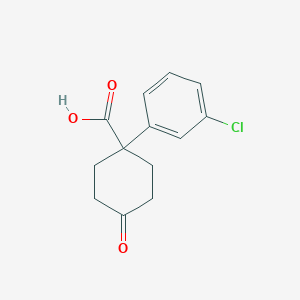
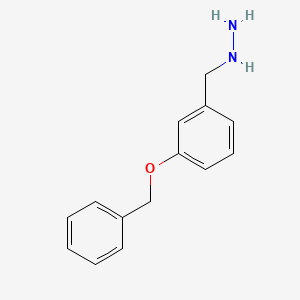
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
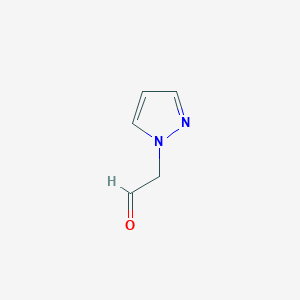
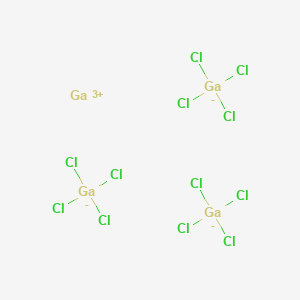
![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)

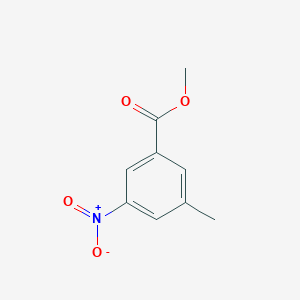
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)

